molecular formula C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ B1147341 Avanafil-13C5,15N CAS No. 1276495-36-3

Avanafil-13C5,15N

Cat. No.: B1147341
CAS No.: 1276495-36-3
M. Wt: 489.91
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avanafil-13C5,15N is a stable isotopically labeled analog of avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor used primarily for treating erectile dysfunction. The compound is chemically designated as (S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N (CAS: 330784-47-9) with the molecular formula C₁₈H₂₆ClN₆O₃ . The isotopic labeling involves five carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, which increases its molecular weight to approximately 489.91 g/mol compared to the non-labeled avanafil (molecular weight: 483.95 g/mol) . This labeling is critical for tracing avanafil’s metabolic pathways, validating analytical methods (e.g., LC-MS/MS), and studying protein-ligand interactions via nuclear magnetic resonance (NMR) spectroscopy .

Properties

CAS No.

1276495-36-3

Molecular Formula

C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃

Molecular Weight

489.91

Synonyms

(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N;  4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin

Origin of Product

United States

Preparation Methods

The synthesis of Avanafil-13C5,15N involves several steps, starting with the preparation of isotopically labeled precursors. The synthetic route typically includes:

    Step 1: Preparation of isotopically labeled benzylamine derivative.

    Step 2: Coupling of the benzylamine derivative with a pyrimidine derivative.

    Step 3: Introduction of the isotopic labels at specific positions in the molecule.

Industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the isotopic labels without compromising the integrity of the molecule .

Chemical Reactions Analysis

Avanafil-13C5,15N undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the isotopic labels are incorporated. Reagents such as alkyl halides or acyl chlorides are commonly used.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Avanafil-13C5,15N has a wide range of applications in scientific research, including:

Mechanism of Action

Avanafil-13C5,15N exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. The elevated cGMP levels result in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares avanafil-13C5,15N with structurally and functionally related PDE5 inhibitors and isotopically labeled standards:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels Key Applications CAS Number
This compound C₁₈H₂₆ClN₆O₃ 489.91 ¹³C₅, ¹⁵N NMR structural studies, metabolic tracing, analytical reference standards 330784-47-9
Avanafil (non-labeled) C₂₃H₂₆ClN₇O₃ 483.95 None Therapeutic use for erectile dysfunction, pharmacokinetic studies 330784-47-9 (base)
Udenafil C₂₅H₃₆N₆O₄S 516.67 None PDE5 inhibition, longer half-life (~11–13 hours) 268203-93-6
Udenafil-d7 C₂₅H₂₉D₇N₆O₄S 523.74 ²H₇ (deuterium) Quantitative mass spectrometry, drug interaction studies 1175992-76-3
Zaprinast C₁₃H₁₃N₅O₂ 271.28 None Non-selective PDE inhibitor; research tool for nitric oxide signaling 37762-06-4
Benzamidinafil C₁₉H₂₂N₄O₅ 386.41 None Experimental PDE5 inhibitor with nitro-benzamide backbone 1020251-53-

Key Structural and Functional Differences:

Isotopic Labeling: this compound is uniquely designed for isotopic tracing and NMR studies. Its ¹³C and ¹⁵N labels enable precise detection in metabolic pathways and protein-binding analyses, unlike non-labeled avanafil or udenafil . Udenafil-d7 uses deuterium labeling for mass spectrometry but lacks utility in NMR due to ²H’s low sensitivity compared to ¹³C/¹⁵N .

Selectivity and Pharmacokinetics: Avanafil exhibits faster onset (~15 minutes) and higher selectivity for PDE5 over PDE6 (retinal isoform) compared to udenafil or zaprinast, reducing side effects like visual disturbances . Zaprinast, a non-selective PDE inhibitor, primarily targets PDE5A but has weaker potency (IC₅₀ ~0.3–0.9 µM vs. avanafil’s IC₅₀ ~5–10 nM) .

Analytical Utility: this compound serves as an internal standard in AOAC-approved LC-MS/MS methods for detecting avanafil in dietary supplements and biological matrices, ensuring accuracy by matching ionization behavior with the analyte .

Research Findings

NMR Structural Studies :

  • The ¹³C and ¹⁵N labels in this compound enable high-resolution solid-state NMR to resolve its binding orientation within PDE5’s catalytic domain. For example, ¹³C chemical shifts and ¹H–¹⁵N dipolar couplings confirmed hydrogen bonding between avanafil’s pyrimidine ring and PDE5’s glutamine-817 residue .

Metabolic Tracing :

  • In rat hepatocyte studies, this compound identified two primary metabolites: N-dealkylated avanafil and hydroxylated avanafil, with 85% of the parent compound excreted via fecal routes .

Analytical Validation :

  • AOAC SMPR 2014.012 validated this compound as a reference standard for detecting avanafil adulteration in supplements, achieving a limit of detection (LOD) of 0.1 ppm via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.